REACTION_CXSMILES
|
[Cl-].[Al+3].[Cl-].[Cl-].[C:5]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)([CH3:8])([CH3:7])[CH3:6].[Cl:15][CH2:16][CH2:17][C:18](Cl)=[O:19]>ClCCl>[C:5]([C:9]1[CH:14]=[CH:13][C:12]([C:18](=[O:19])[CH2:17][CH2:16][Cl:15])=[CH:11][CH:10]=1)([CH3:8])([CH3:7])[CH3:6] |f:0.1.2.3|
|
Name
|
|
Quantity
|
29.33 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
31 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=CC=CC=C1
|
Name
|
|
Quantity
|
19 mL
|
Type
|
reactant
|
Smiles
|
ClCCC(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred from 0° C. to room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
was consumed
|
Type
|
STIRRING
|
Details
|
With stirring
|
Type
|
CUSTOM
|
Details
|
Finally, the layers were separated
|
Type
|
WASH
|
Details
|
the organic layer was washed with water (3×150 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The dichloromethane layer was dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=CC=C(C=C1)C(CCCl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 45.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 101.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |